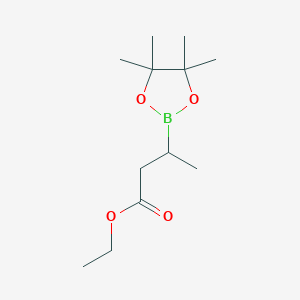
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate is an organic compound with the molecular formula C12H23BO4. It is a boronic ester, which is a class of compounds that contain a boron atom bonded to two oxygen atoms and an organic group. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be synthesized through the copper-catalyzed addition of diboron reagents to α,β-acetylenic esters. The general procedure involves the use of CuCl, NaOt-Bu, and a Xantphos ligand in tetrahydrofuran (THF) under a nitrogen atmosphere. The reaction mixture is stirred at room temperature, followed by the addition of bis(pinacolato)diboron and the α,β-acetylenic ester compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar catalytic processes and reagents as described in laboratory settings. The scalability of these reactions allows for the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate undergoes several types of chemical reactions, including:
Substitution Reactions: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydroboration: The compound can undergo hydroboration reactions with alkenes and alkynes in the presence of transition metal catalysts.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in the addition of diboron reagents to α,β-acetylenic esters.
THF (Tetrahydrofuran): Common solvent used in these reactions.
Bis(pinacolato)diboron: A diboron reagent used in the synthesis of the compound.
Major Products Formed
Aryl Boronates: Formed through Suzuki-Miyaura coupling reactions.
Pinacol Benzyl Boronate: Formed through borylation at the benzylic C-H bond of alkylbenzenes.
Scientific Research Applications
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical intermediates and active compounds.
Material Science: Utilized in the development of advanced materials with specific properties.
Biological Research: Investigated for its potential use in biological assays and as a tool for studying biochemical pathways.
Mechanism of Action
The mechanism of action of Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate primarily involves its role as a boronic ester in chemical reactions. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. In Suzuki-Miyaura coupling reactions, the boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form carbon-carbon bonds .
Comparison with Similar Compounds
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate can be compared with other similar boronic esters, such as:
Ethyl 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)propanoate: Similar structure but with a propanoate group instead of a butanoate group.
Ethyl (2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-propenoate: Contains a propenoate group and is used in similar types of reactions.
1-Boc-pyrazole-4-boronic acid pinacol ester: A boronic ester with a pyrazole group, used in different synthetic applications.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions, particularly in the formation of carbon-carbon bonds. Its versatility and reactivity make it a valuable reagent in organic synthesis and various scientific research applications.
Properties
Molecular Formula |
C12H23BO4 |
|---|---|
Molecular Weight |
242.12 g/mol |
IUPAC Name |
ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate |
InChI |
InChI=1S/C12H23BO4/c1-7-15-10(14)8-9(2)13-16-11(3,4)12(5,6)17-13/h9H,7-8H2,1-6H3 |
InChI Key |
HQTZZWRHPXHELJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)CC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















